molecular formula C16H14Cl4N2O B2874651 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide CAS No. 301816-62-6

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide

Cat. No.: B2874651
CAS No.: 301816-62-6
M. Wt: 392.1
InChI Key: IDAWYKYWKUWUKJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a chloroacetamide derivative characterized by a trichloroethyl backbone and substituted aromatic groups. The compound’s core structure includes a 2-phenylacetamide group linked to a trichloroethylamine moiety, with a 3-chlorophenyl substituent on the amino group. This configuration likely influences its physicochemical properties and biological interactions, such as hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c17-12-7-4-8-13(10-12)21-15(16(18,19)20)22-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,21H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWYKYWKUWUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, typically in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-N-(2,2,2-Trichloro-1-(2-Methoxyanilino)Ethyl)Acetamide ()

  • Molecular Formula : C₁₇H₁₇Cl₃N₂O₂
  • Molecular Weight : 387.685
  • Key Differences: The 2-methoxyanilino group introduces methoxy functionality, enhancing polarity compared to the 3-chlorophenyl group in the target compound. This substitution may improve solubility in polar solvents but reduce hydrophobic interactions in biological systems .

2-Phenyl-N-{2,2,2-Trichloro-1-[(Tetrahydro-2-Furanylmethyl)Amino]Ethyl}Acetamide ()

  • Molecular Formula : C₁₅H₁₉Cl₃N₂O₂
  • Molecular Weight : 365.679
  • This modification could alter pharmacokinetic properties, such as half-life .

2-Phenyl-N-(2,2,2-Trichloro-1-{[(3-Methoxyphenyl)Carbamothioyl]Amino}Ethyl)Acetamide ()

  • Molecular Formula : C₁₈H₁₈Cl₃N₃O₂S
  • Molecular Weight : 446.778
  • Key Differences : The carbamothioyl group and 3-methoxyphenyl substituent enable dual hydrogen bonding (N–H⋯S and N–H⋯O) and π-π stacking, which may enhance binding affinity in enzyme inhibition compared to the target compound’s simpler 3-chlorophenyl group .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₁₃Cl₄N₂O ~400 (estimated) 3-Chlorophenylamino Moderate polarity, potential antimicrobial activity
2-Phenyl-N-(2,2,2-Trichloro-1-(2-Methoxyanilino)Ethyl)Acetamide C₁₇H₁₇Cl₃N₂O₂ 387.685 2-Methoxyanilino Enhanced solubility, reduced hydrophobicity
2-Phenyl-N-{2,2,2-Trichloro-1-[(3-Methoxyphenyl)Carbamothioyl]Ethyl}Acetamide C₁₈H₁₈Cl₃N₃O₂S 446.778 3-Methoxyphenylthiourea High binding affinity via hydrogen bonding, potential enzyme inhibition
2,2-Diphenyl-N-(Trichloro-1-[(4-Fluoro-3-Nitrophenyl)Thioureido]Ethyl)Acetamide C₂₂H₁₇Cl₃FN₃O₃S 528.81 4-Fluoro-3-nitrophenyl Antimicrobial activity, nitro group enhances reactivity

Biological Activity

2-Phenyl-N-(2,2,2-trichloro-1-((3-chlorophenyl)amino)ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H13Cl4N O2
  • CAS Number : 301814-55-1

This compound features a trichloroethyl group attached to a phenyl ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-substituted phenyl chloroacetamides. For instance, a study screening various chloroacetamides demonstrated that compounds with halogenated phenyl rings exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogens enhances lipophilicity, aiding in membrane penetration and efficacy against pathogens .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundActivity AgainstEfficacy Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
N-(3-bromophenyl)-2-chloroacetamideE. coliModerate
N-(4-fluorophenyl)-2-chloroacetamideC. albicansModerate

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The study of SAR indicates that substituents on the phenyl ring significantly influence biological activity. Halogen substitutions at specific positions enhance lipophilicity and antimicrobial potency .

Case Study 1: Antimicrobial Screening

In a recent study, twelve newly synthesized N-(substituted phenyl)-chloroacetamides were evaluated for their antimicrobial properties using standard testing methods against common pathogens. The results indicated that compounds with halogenated phenyl groups displayed superior activity against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis was employed to predict the biological activity of various chloroacetamides. The analysis revealed that compounds adhering to Lipinski's rule of five showed promising antimicrobial potential, particularly those with halogen substitutions that facilitated better membrane permeability .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial effects. Its structural characteristics suggest potential roles in treating other conditions such as inflammation or cancer, although more research is needed to explore these avenues thoroughly.

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